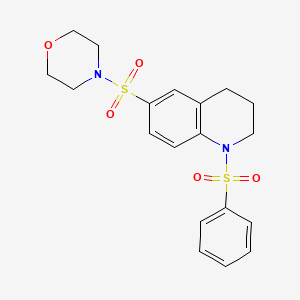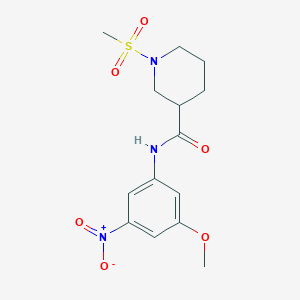
N~1~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
Übersicht
Beschreibung
The compound belongs to a class of chemicals that may be involved in various research areas, including polymer science, medicinal chemistry, and materials science. Given the structural components indicated by the name, it likely exhibits a combination of properties contributed by the dichlorophenyl, methylsulfonyl, and naphthyl groups.
Synthesis Analysis
While there is no direct synthesis route for the exact compound provided, related research on compounds with similar structural features, such as sulfoxides and naphthalenes, involves multi-step chemical syntheses that might include reactions like nucleophilic substitution, Friedel-Crafts acylation, and sulfonation using specific reagents under controlled conditions (Baker et al., 1995).
Molecular Structure Analysis
Studies on similar compounds, such as naphthyl-containing polymers and sulfonyl chlorides, often utilize techniques like X-ray crystallography and nuclear magnetic resonance (NMR) to elucidate their molecular structures. These analyses reveal information about bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule (Gültekin et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds with dichlorophenyl, methylsulfonyl, and naphthyl groups can vary widely depending on the specific functional groups present and the reaction conditions. Such compounds may undergo reactions like sulfonylation, amidation, and coupling reactions with various reagents, leading to a diverse range of products with potentially unique properties (Jia et al., 2009).
Physical Properties Analysis
The physical properties of a compound like N1-(2,5-dichlorophenyl)-N2-(methylsulfonyl)-N2-1-naphthylglycinamide would be influenced by its molecular structure. Properties such as melting point, boiling point, solubility in various solvents, and crystallinity can be assessed through experimental measurements. Polymers and small molecules containing similar structural motifs often exhibit high thermal stability and specific solubility profiles depending on the polarity and presence of specific functional groups (Wen et al., 2015).
Chemical Properties Analysis
The chemical properties of such a compound would relate to its reactivity with other chemicals, stability under various conditions, and potential for undergoing specific types of chemical transformations. The presence of sulfonyl and dichlorophenyl groups suggests that it could participate in electrophilic substitution reactions, serve as a precursor for further chemical modifications, and exhibit specific interactions based on its sulfone functionality (Qiu et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Mechanisms of Asymmetric Reactions : Research on the kinetic resolution of racemic primary amines through sulfonylation highlights the potential of sulfonated compounds in facilitating asymmetric reactions, which are pivotal in producing enantiomerically pure substances used in various pharmaceuticals and chemicals (Okamoto et al., 1968).
Docking Studies and Crystal Structures : Studies on tetrazole derivatives, including those with methylsulfonyl phenyl groups, shed light on their potential as COX-2 inhibitors, underlining the importance of such compounds in drug development and the understanding of molecular interactions (Al-Hourani et al., 2015).
Advanced Materials
Sulfonated Aromatic Copolyimides : Research into sulfonated aromatic copolyimides reveals their high thermal stability and ion exchange capacity, making them suitable for applications such as fuel cell membranes, demonstrating the utility of sulfonated compounds in energy technologies (Rabiee et al., 2008).
Polymeric Catalysts in Synthesis : The use of sulfonic acid-modified polyethylene glycol as a catalyst for synthesizing dibenzo[a,j]xanthenes highlights the role of sulfonated compounds in green chemistry and catalysis, offering an environmentally friendly alternative to traditional catalytic processes (Naidu et al., 2012).
Biomedical Applications
- Calcium Sensing Receptor Ligands : Studies on N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes, including those with chlorophenylcarboxamide groups, indicate the potential of sulfonated compounds in developing new treatments for disorders related to calcium homeostasis (Kessler et al., 2006).
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-27(25,26)23(18-8-4-6-13-5-2-3-7-15(13)18)12-19(24)22-17-11-14(20)9-10-16(17)21/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYWMJMJZSZCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)
![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)




![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)